Eptastatin sodium salt

Beschreibung

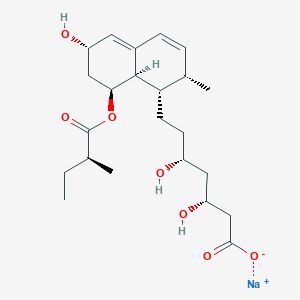

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

81131-70-6 |

|---|---|

Molekularformel |

C23H36NaO7 |

Molekulargewicht |

447.5 g/mol |

IUPAC-Name |

sodium (3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |

InChI |

InChI=1S/C23H36O7.Na/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28;/h5-6,9,13-14,16-20,22,24-26H,4,7-8,10-12H2,1-3H3,(H,27,28);/t13-,14-,16+,17+,18+,19-,20-,22-;/m0./s1 |

InChI-Schlüssel |

RNAREGLVKQKRSG-IYNICTALSA-N |

Isomerische SMILES |

CC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)O.[Na] |

Kanonische SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)O.[Na] |

Aussehen |

White powder |

Andere CAS-Nummern |

81131-70-6 |

Piktogramme |

Irritant; Health Hazard; Environmental Hazard |

Verwandte CAS-Nummern |

81093-37-0 (Parent) |

Synonyme |

Apo Pravastatin Apo-Pravastatin Bristacol CS 514 CS-514 CS514 Elisor Eptastatin Lin Pravastatin Lin-Pravastatin Lipemol Liplat Lipostat Mevalotin Nu Pravastatin Nu-Pravastatin Prareduct Pravachol Pravacol Pravasin Pravastatin Pravastatin Monosodium Salt, (6 beta)-Isomer Pravastatin Sodium Pravastatin Sodium Salt Pravastatin tert Octylamine Salt Pravastatin tert-Octylamine Salt Pravastatin, (6 beta)-Isomer RMS 431 RMS-431 RMS431 Selektine Sodium Salt, Pravastatin SQ 31,000 SQ 31000 SQ-31,000 SQ-31000 SQ31,000 SQ31000 Vasten |

Herkunft des Produkts |

United States |

Mechanistic Research of Pravastatin Sodium Action

Molecular Interactions with HMG-CoA Reductase

Pravastatin (B1207561) sodium's efficacy is largely attributed to its direct interaction with HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. patsnap.comwikipedia.orgrxlist.comnih.gov This interaction leads to a cascade of events that ultimately reduce circulating cholesterol levels.

Competitive Inhibition Dynamics of Pravastatin Sodium

Pravastatin sodium acts as a reversible competitive inhibitor of HMG-CoA reductase. wikipedia.orgrxlist.comapexbt.com Its chemical structure bears a resemblance to the natural substrate HMG-CoA, enabling it to bind to the enzyme's active site and sterically hinder the action of HMG-CoA reductase. patsnap.comwikipedia.orgnih.govhelsinki.fi This competitive binding prevents the conversion of HMG-CoA to mevalonate (B85504), thereby impeding the downstream cholesterol synthesis pathway. patsnap.comwikipedia.orgrxlist.comnih.govfda.gov

Pravastatin sodium is notably a hydrophilic statin, which contributes to its selective uptake by hepatic cells through the organic anion transporter protein-1B1 (OATP1B1), minimizing its penetration into non-hepatic tissues. nih.govfda.govnih.gov This hydrophilicity and its specific stereochemistry facilitate strong interactions with the enzyme's active site, forming hydrogen bonds and hydrophobic interactions that stabilize the enzyme-inhibitor complex. scbt.com

Research findings detail the inhibitory potency of pravastatin sodium against HMG-CoA reductase. For instance, Pravastatin sodium has been identified as a highly selective inhibitor of HMG-CoA reductase with an inhibition constant (IC50) of 44.1 nM. apexbt.com Furthermore, studies have demonstrated its ability to reduce cellular cholesterol synthesis in various macrophage cell lines in a dose-dependent manner. apexbt.com

Table 1: Inhibitory Concentrations (IC50) of Pravastatin Sodium on Cellular Cholesterol Synthesis

| Cell Line | IC50 Value (μg/mL) |

| J-774 A.1 macrophage-like cells | 0.08 |

| Human Monocyte-Derived Macrophages (HMDM) | 6.3 |

| Mouse Peritoneal Macrophages (MPM) | 7.8 |

| Data Source: apexbt.com |

Impact on Mevalonate Pathway Intermediates

The inhibition of HMG-CoA reductase by pravastatin sodium extends beyond merely curbing cholesterol synthesis. It also impacts the biosynthesis of various non-sterol isoprenoid intermediates within the mevalonate pathway. oup.comphysiology.orgijbs.com These intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are crucial for the post-translational modification (e.g., prenylation) of numerous signaling proteins. oup.comphysiology.orgmdpi.com Key examples include small GTP-binding proteins like Ras and Rho, which are involved in important intracellular signaling pathways. oup.comphysiology.orgijbs.com By attenuating the production of these isoprenoids, pravastatin sodium can indirectly influence a range of cellular functions independent of its direct cholesterol-lowering effects. oup.comphysiology.org The inhibitory effects of pravastatin on these pathways can be reversed by the addition of exogenous mevalonic acid, confirming the mevalonate-dependent nature of these actions. physiology.orgahajournals.org

Cellular and Subcellular Mechanisms of Pravastatin Sodium

The molecular inhibition of HMG-CoA reductase translates into significant cellular and subcellular alterations, primarily within the liver, which collectively contribute to the reduction of circulating lipoprotein levels. patsnap.com

Regulation of Hepatic Cholesterol Biosynthesis Pathways

Pravastatin sodium's competitive inhibition of HMG-CoA reductase leads to a reduction in the synthesis of cholesterol within hepatocytes. patsnap.comapexbt.comfda.govdrugbank.comfda.gov This decrease in the intracellular pool of cholesterol in liver cells triggers a compensatory mechanism. patsnap.comfda.gov Hepatocytes, in response to lower internal cholesterol levels, upregulate lipid biosynthetic pathways to try and restore sterol homeostasis. researchgate.net

Pleiotropic Effects of Pravastatin Sodium Beyond Direct Lipid Pathway Modulation

Beyond its well-established lipid-lowering capabilities, pravastatin sodium exhibits a range of beneficial "pleiotropic" effects that are independent of its direct impact on cholesterol synthesis oup.comnih.govahajournals.orgnih.gov. These multifaceted actions contribute significantly to its cardiovascular protective properties, often by influencing intracellular signaling pathways and cellular functions nih.govnih.govahajournals.org. A key aspect of these pleiotropic effects is the statin-mediated suppression of isoprenoid synthesis, which are intermediates in the cholesterol biosynthesis pathway oup.comnih.govahajournals.org.

Endothelial Function Modulation

Pravastatin sodium plays a crucial role in modulating endothelial function, which is often impaired in cardiovascular diseases ahajournals.orgnih.govahajournals.org. It improves endothelial dysfunction by several mechanisms. While part of this improvement can be attributed to cholesterol reduction, studies suggest that pravastatin can restore endothelial function even before significant lipid-lowering effects are observed, indicating cholesterol-independent mechanisms ahajournals.org.

Pravastatin has been shown to increase endothelial nitric oxide (NO) production by stimulating and upregulating endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO formation ahajournals.orgnih.govahajournals.org. This leads to increased nitric oxide bioavailability, which is critical for vasodilation and maintaining vascular health ahajournals.orgmdpi.comjst.go.jp. Furthermore, pravastatin can prevent the downregulation of eNOS by native LDL and restore eNOS activity in conditions like hypoxia and in the presence of oxidized LDL, both of which contribute to endothelial dysfunction ahajournals.orgahajournals.org. Research indicates that pravastatin inhibits radiation-induced endothelial activation, reducing the production of inflammatory cytokines like interleukin-6 (IL-6), interleukin-8 (IL-8), and monocyte chemoattractant protein 1 (MCP-1), and decreasing the expression of intercellular adhesion molecule 1 (ICAM-1) bioone.org. It also regulates thrombomodulin (TM) expression, a key factor in endothelial integrity and inflammation mdpi.com.

Anti-inflammatory Cellular Responses

Pravastatin sodium exhibits significant anti-inflammatory cellular responses that extend beyond its lipid-lowering effects nih.govahajournals.orgnih.govanatoljcardiol.comnih.gov. These properties contribute to its ability to stabilize atherosclerotic plaques and mitigate inflammatory processes within the vasculature nih.govahajournals.org.

Pravastatin can reduce the release of C-reactive protein (CRP), chemokines, cytokines, and adhesion molecules, and modulate T-cell activity ahajournals.orgnih.govmdpi.com. It inhibits the transendothelial migration of leukocytes by decreasing the expression of adhesion molecules such as ICAM-1 and monocyte chemotactic protein-1 nih.gov. Studies have shown that pravastatin inhibits the overproduction of inflammatory cytokines like IL-6, IL-8, and MCP-1 by endothelial cells bioone.org. It also reduces the production of pro-inflammatory cytokines, including IL-6 and tumor necrosis factor-alpha (TNF-α), and inducible nitric oxide synthase (iNOS) in vascular smooth muscle cells spandidos-publications.com. Furthermore, pravastatin's anti-inflammatory actions are linked to its ability to inhibit the mevalonate pathway, which affects inflammatory signaling pathways in macrophages mdpi.com.

Antioxidative Pathway Modulation

Pravastatin sodium possesses antioxidative properties, contributing to vascular protection by counteracting oxidative stress, a significant factor in endothelial dysfunction and cardiovascular disease nih.govahajournals.organatoljcardiol.comresearchgate.netnih.gov.

The antioxidative effects of pravastatin are, in part, attributed to its inhibition of HMG-CoA reductase, which subsequently reduces the production of isoprenoid intermediates researchgate.net. These intermediates are involved in activating enzymes like NADPH oxidase, a major source of reactive oxygen species (ROS) researchgate.net. By limiting the activity of NADPH oxidase, pravastatin can reduce the generation of ROS, thereby mitigating oxidative stress ahajournals.orgresearchgate.netnih.gov. Research indicates that pravastatin can increase total antioxidant capacity and decrease the levels of markers of lipid peroxidation, such as thiobarbituric acid reactive substances (TBARS) anatoljcardiol.comnih.gov. It has also been shown to stimulate the Nrf2/HO-1 signaling pathway, which is crucial for cellular defense against oxidative stress by inducing the expression of antioxidant genes like heme oxygenase-1 (HO-1) and glutathione (B108866) peroxidase (GPx) nih.gov.

Impact on Small GTP-Binding Proteins and Isoprenoid Synthesis

A core mechanism underlying many of pravastatin's pleiotropic effects is its impact on small GTP-binding proteins and the inhibition of isoprenoid synthesis oup.comnih.govnih.govahajournals.org. Isoprenoids, specifically farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are crucial intermediates in the mevalonate pathway, and their synthesis is inhibited by pravastatin due to HMG-CoA reductase inhibition oup.comnih.govahajournals.orgresearchgate.netdoi.org.

FPP and GGPP are essential for the post-translational modification (prenylation) of various small guanosine (B1672433) triphosphate (GTP)-binding proteins, including members of the Rho, Rac, and Ras families oup.comnih.govahajournals.orgmdpi.comresearchgate.netdoi.org. These GTP-binding proteins play critical roles in regulating diverse cellular processes, including cell growth, differentiation, gene expression, cytoskeletal assembly, cell motility, and intracellular signaling oup.comdoi.org. By inhibiting the synthesis of FPP and GGPP, pravastatin prevents the proper prenylation of these proteins, leading to their inactivation and accumulation in the cytoplasm nih.govahajournals.orgmdpi.comdoi.org. For example, the inhibition of Rho and Rac GTPases can lead to improved endothelial function, reduced inflammatory responses, and decreased production of reactive oxygen species nih.govahajournals.org.

Endothelial Nitric Oxide Synthase Activation Pathways

Pravastatin sodium directly influences the activation pathways of endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide (NO) production and improved endothelial function ahajournals.orgmdpi.comnih.govahajournals.orgjacc.org.

Research indicates that pravastatin can acutely activate eNOS, leading to rapid and dose-related increases in endothelial cell NO production, independently of its HMG-CoA reductase inhibition nih.govjacc.orgnih.gov. This activation involves signaling pathways that include the cell surface receptor scavenger receptor-B1 (SR-B1), G protein subunit Gi, phospholipase C, and calcium influx into endothelial cells nih.gov. Furthermore, pravastatin has been shown to stimulate the phosphatidylinositol 3-kinase (PI3K)/Akt pathway ahajournals.orgjst.go.jpahajournals.org. Activation of Akt leads to the phosphorylation of eNOS at Ser1177, which subsequently increases eNOS expression and activity ahajournals.orgmdpi.comahajournals.org. This enhanced eNOS activity contributes to increased NO bioavailability, promoting vasodilation and protecting the endothelium ahajournals.orgmdpi.comjst.go.jp.

Biosynthetic and Production Research of Pravastatin Sodium

Microbial Biosynthesis Pathways of Pravastatin (B1207561) Sodium

The production of pravastatin sodium is a significant achievement in industrial biotechnology, primarily relying on microbial fermentation processes. The synthesis is not a direct fermentation output for a single organism in its traditional discovery but rather a biotransformation of a precursor molecule.

Precursor Compounds and Biotransformation for Pravastatin Sodium

Pravastatin is derived from the natural fungal metabolite, mevastatin (B1676542), also known as compactin or ML-236B. google.comwikipedia.orgebrary.net The biosynthetic pathway for microbial statins like mevastatin begins with the condensation of acetyl-CoA and malonyl-CoA. ebrary.net The traditional and most established industrial method for producing pravastatin is a two-step process. nih.govpnas.org

The first step involves the fermentation of a specific fungus, typically Penicillium citrinum, to produce mevastatin. wikipedia.orgnih.govepo.org Once mevastatin is produced and purified, its lactone ring is opened through hydrolysis, often using sodium hydroxide. nih.govpnas.org This open-ring form of mevastatin then serves as the direct precursor for the next stage.

The second crucial step is the biotransformation of the mevastatin precursor into pravastatin. This is achieved through a subsequent fermentation process using a different microorganism that possesses the specific enzymatic machinery to hydroxylate mevastatin. google.compnas.org This bioconversion is a stereoselective hydroxylation at the C-6 position of the compactin molecule, which is the defining structural difference that confers pravastatin its unique properties. nih.govpnas.org

Recent research has focused on developing a more efficient single-step fermentation process. nih.gov This innovative approach involves genetically reprogramming a single microorganism to perform the entire synthesis from basic precursors to the final pravastatin product, thereby eliminating the costly two-step procedure. nih.govresearchgate.net

Role of Specific Microorganisms in Pravastatin Sodium Production

A variety of microorganisms play essential roles in both the traditional two-step and modern single-step production methods of pravastatin.

In the conventional two-step process, Penicillium citrinum is the primary fungus used for the initial production of the mevastatin precursor. nih.govepo.org Following this, the biotransformation is most commonly carried out by the bacterium Streptomyces carbophilus. nih.govpnas.orgepo.orgdrugbank.com This organism is highly efficient at the specific C-6 hydroxylation of mevastatin.

Numerous other microorganisms have been identified and researched for their ability to perform this critical bioconversion. These include species from various genera, demonstrating a widespread capability for this reaction in the microbial world. Some have been used to improve yields or explore alternative production routes. For instance, a novel strain, Micropolyspora roseoalba CGMCC 0624, has been noted for its high tolerance to mevastatin and efficient transformation rate. google.com Researchers have also successfully used genetically reprogrammed Penicillium chrysogenum for a single-step production process. nih.govresearchgate.net

| Microorganism | Role in Production | Process Type |

|---|---|---|

| Penicillium citrinum | Produces the precursor mevastatin (compactin). nih.govepo.org | Two-Step |

| Streptomyces carbophilus | Performs stereoselective hydroxylation of mevastatin to pravastatin. nih.govpnas.orgdrugbank.com | Two-Step |

| Amycolatopsis orientalis | Source of a cytochrome P450 enzyme for compactin hydroxylation. nih.gov | Single-Step (in engineered organisms) |

| Penicillium chrysogenum | Genetically engineered for single-step fermentative production of pravastatin. nih.govresearchgate.net | Single-Step |

| Micropolyspora roseoalba | Efficiently transforms mevastatin to pravastatin. google.com | Two-Step |

| Penicillium brefeldianum | A wild-type strain capable of producing pravastatin directly. nerc.ac.uk | Single-Step |

| Pseudonocardia carboxydivorans | Used for efficient bioconversion of compactin to pravastatin. nih.gov | Two-Step |

| Various Genera (e.g., Nocardia, Actinomadura) | Capable of the bioconversion of mevastatin to pravastatin. epo.orgnerc.ac.uk | Two-Step |

Enzymatic Conversion and Hydroxylation Mechanisms in Pravastatin Sodium Synthesis

The conversion of mevastatin to pravastatin is a precise enzymatic reaction. The key transformation is the stereospecific hydroxylation at the C-6β position of the decalin ring of mevastatin. nih.gov This reaction is catalyzed by a class of enzymes known as cytochrome P450 (CYP) monooxygenases. nih.govpnas.org

These heme-containing enzymes are capable of performing regio- and stereoselective oxygen insertion, which is critical for producing the biologically active form of pravastatin. pnas.org In the industrial workhorse Streptomyces carbophilus, the specific enzyme responsible is P450sca-2. nih.govpnas.org

The mechanism involves the binding of the mevastatin substrate to the active site of the CYP enzyme. The enzyme then facilitates the insertion of an oxygen atom from molecular oxygen (O₂) into the C-H bond at the C-6 position, resulting in the formation of a hydroxyl group. This process is highly specific, yielding the correct 6-beta-hydroxy epimer, which is pravastatin. nih.gov

Impurity Profiling and Origin in Pravastatin Sodium Biosynthesis (e.g., Dihydropravastatin)

During the fermentation and biotransformation processes for pravastatin production, several related substances can be formed as impurities. The identification and control of these impurities are critical for the quality and purity of the final active pharmaceutical ingredient.

The most common impurities found in the fermentation broth and the final product are the precursor mevastatin and an epimer of pravastatin, 6-epi-pravastatin. chem-soc.siresearchgate.net Another significant class of impurities is the dihydro-derivatives of statins. Specifically, 4a,5-dihydropravastatin has been identified as a byproduct in pravastatin production. nih.govnih.gov

The origin of 4a,5-dihydropravastatin is believed to stem from the biosynthesis of the mevastatin precursor itself. mdpi.com It is hypothesized that insufficient activity or a lack of selectivity of the enzymes in the compactin biosynthetic pathway can lead to the formation of 4a,5-dihydrocompactin. mdpi.com This dihydro-precursor can then be accepted as a substrate by the hydroxylating cytochrome P450 enzyme in the subsequent biotransformation step, leading to the formation of 4a,5-dihydropravastatin. mdpi.com

Other impurities have also been detected through advanced analytical techniques like HPLC-MS/MS. For example, an unknown impurity with a mass-to-charge ratio (m/z) of 437 was identified as a pravastatin analogue with an additional methyl group on the ester side chain. chem-soc.si The removal of these impurities from the final product is typically achieved through purification steps such as recrystallization. nih.gov

| Impurity Name | Origin/Type |

|---|---|

| Mevastatin (Compactin) | Unconverted precursor from the fermentation process. chem-soc.siresearchgate.net |

| 6-epi-Pravastatin | An epimer of pravastatin, likely formed during biotransformation. chem-soc.siresearchgate.net |

| 4a,5-Dihydropravastatin | Dihydrogenated byproduct formed from a dihydro-precursor. nih.govnih.govmdpi.com |

| Pravastatin Dihydronaphthalene Acid | A degradation or side-product. |

| Analogue with additional methyl group (m/z 437) | A structural analogue with a modification on the ester side chain. chem-soc.si |

Pharmacology Research: Preclinical and Cellular Aspects of Pravastatin Sodium

Cellular and Tissue-Specific Uptake Mechanisms of Pravastatin (B1207561) Sodium

The entry of pravastatin sodium into cells and its distribution throughout the body are predominantly governed by specialized transport systems, leading to its characteristic tissue selectivity.

Pravastatin is efficiently absorbed from the upper small intestine primarily through proton-coupled carrier-mediated transport. drugbank.comnih.govchemicalbook.in Upon absorption, it is actively taken up by the liver via a sodium-independent bile acid transporter. drugbank.comchemicalbook.inresearchgate.net A critical transporter facilitating the hepatic uptake of pravastatin in human hepatocytes is the organic anion transporting polypeptide 1B1 (OATP1B1), also known as LST-1 or OATP2. plos.orgnih.gov

Research indicates that the hepatic uptake of pravastatin in human hepatocytes is a saturable, temperature-dependent, and sodium-independent process. Kinetic studies in isolated rat hepatocytes have determined a Michaelis constant (Km) of 27 µM and a maximum velocity (Vmax) of 537 pmol/mg per minute for its saturable uptake. nih.gov For pravastatin-lactone, a related compound, the saturable energy-dependent hepatocellular uptake has a Km of 9 µM and a Vmax of 621 pmol/mg per minute. nih.gov This uptake is competitively inhibited by bile acids such as cholate (B1235396) and taurocholate, as well as by simvastatin (B1681759) acid and estradiol-17β-D-glucuronide. nih.gov

OATP1B1 expression is observed in normal human hepatocytes but is notably absent or significantly reduced in certain non-hepatic cancer cell lines, such as HepG2, prostate PC3, and colon Caco-2 cells, contributing to pravastatin's hepatoselectivity. plos.org

Table 1: Kinetic Parameters of Pravastatin Uptake in Hepatocytes

| Parameter | Value (Pravastatin) [Reference] | Value (Pravastatin-Lactone) [Reference] |

| Michaelis Constant (Km) | 27 µM nih.gov | 9 µM nih.gov |

| Maximum Velocity (Vmax) | 537 pmol/mg per min nih.gov | 621 pmol/mg per min nih.gov |

| Permeability Coefficient (37°C) | 5.82 x 10⁻⁶ cm/s nih.gov | 5.41 x 10⁻⁶ cm/s nih.gov |

Pravastatin sodium exhibits a high degree of hepatoselectivity, meaning it preferentially accumulates in liver cells compared to other cell types. patsnap.comconsensus.app This selectivity is a direct consequence of its hydrophilic nature and reliance on specific carrier-mediated transport systems that are abundant in the liver. Its cellular uptake into extrahepatic tissues, such as fibroblasts and certain hepatoma cells (e.g., AS-30D ascites hepatoma cells or FAO cells), is minimal or virtually undetectable. nih.govhres.ca

Preclinical studies in cultured human skin fibroblasts and other non-hepatic cell types revealed that pravastatin inhibits cholesterol synthesis approximately 400 times less effectively than in hepatocytes. hres.ca Furthermore, in experiments using tissue slices from rats, pravastatin significantly inhibited sterol synthesis by over 90% in the liver and ileum, whereas inhibition was substantially lower or not detectable (less than 14%) in other tissues like the kidney, spleen, adrenal gland, testes, and brain. plos.org This contrasts sharply with lipophilic statins, such as lovastatin (B1675250) and simvastatin, which demonstrate broader tissue distribution and inhibit cholesterol synthesis across various tissues. plos.org

Comparative Pharmacological Studies of Pravastatin Sodium with Other Statins

The distinct physicochemical properties of pravastatin sodium lead to notable differences in its pharmacological behavior when compared to other statins.

Pravastatin is classified as a hydrophilic (water-soluble) statin, a key feature that distinguishes it from lipophilic (fat-soluble) statins like simvastatin, atorvastatin (B1662188), lovastatin, and fluvastatin. patsnap.comconsensus.apparchivesofmedicalscience.comnih.gov This hydrophilic nature significantly limits its passive diffusion across cell membranes, thereby enhancing its hepatoselectivity. nih.govpatsnap.comconsensus.apparchivesofmedicalscience.comnih.gov As a result, pravastatin primarily acts in the liver, its intended site of action, with reduced systemic exposure to non-hepatic tissues. consensus.app This hepatic selectivity is largely attributed to its active transport into hepatocytes via specialized transporters, rather than passive diffusion. nih.govresearchgate.net

Table 2: Comparison of Pravastatin Sodium with Lipophilic Statins

| Feature | Pravastatin Sodium (Hydrophilic) | Lipophilic Statins (e.g., Atorvastatin, Simvastatin, Lovastatin, Fluvastatin) |

| Solubility | Water-soluble | Fat-soluble |

| Primary Uptake Mechanism | Carrier-mediated active transport (e.g., OATP1B1, proton-coupled carriers) drugbank.complos.orgnih.gov | Passive diffusion across cell membranes patsnap.comconsensus.app |

| Tissue Selectivity | High hepatoselectivity, limited extrahepatic penetration plos.orgpatsnap.comconsensus.app | Broader tissue distribution, can act on various extrahepatic tissues plos.orgconsensus.app |

| Active Form | Administered as active form chemicalbook.innih.gov | Some are prodrugs requiring hepatic activation (e.g., simvastatin, lovastatin) archivesofmedicalscience.comnih.govnih.gov |

Statins exert their primary therapeutic effect by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. This inhibition not only reduces cholesterol synthesis but also impacts the production of isoprenoid intermediates, such as farnesylpyrophosphate (B10766280) (FPP) and geranylgeranylpyrophosphate (GGPP). oup.com These isoprenoids are crucial for the post-translational modification (prenylation) of various signaling proteins, including small GTP-binding proteins like Ras and Rho, which are involved in numerous intracellular signaling pathways. oup.com

The hydrophilic nature of pravastatin and its preferential hepatic uptake may lead to differences in its "pleiotropic" (non-lipid-lowering) effects compared to lipophilic statins, as its ability to penetrate and modulate cellular pathways in non-hepatic tissues is limited. archivesofmedicalscience.comjacc.org For instance, pravastatin has been shown to activate endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide (NO) production and subsequent vasorelaxation, a beneficial effect independent of its cholesterol-lowering actions. Comparative studies suggest that simvastatin is less effective in stimulating NO production. jacc.org

Pravastatin has also been implicated in modulating specific cellular signaling pathways, such as the Signal Transduction and Activation of Transcription 3 (STAT3) pathway. In preclinical models, pravastatin has been observed to down-regulate STAT3 and up-regulate its inhibitory factor, SOCS3, potentially contributing to anti-inflammatory effects and the prevention of atherosclerosis. mdpi.com

Comparative research indicates distinct impacts on cellular processes. For example, in pancreatic NIT-1 cells, atorvastatin (a lipophilic statin) increased intracellular reactive oxygen species (ROS) and induced necrotic cell death, whereas pravastatin did not cause ROS accumulation or necrotic cell death, but it did induce autophagy. nih.gov This highlights that the specific chemical properties of different statins dictate variations in their cellular pathway modulation, which can be cell-type specific. nih.gov

Metabolic Pathways of Pravastatin Sodium in Preclinical Models

In preclinical models, pravastatin sodium undergoes significant first-pass extraction in the liver following oral administration. drugbank.comnih.govchemicalbook.in A distinguishing feature of pravastatin's metabolism is its minimal involvement with the cytochrome P-450 (CYP) isoenzyme system. drugbank.comnih.gov Unlike many other statins that are extensively metabolized by CYP enzymes (e.g., CYP3A4 for atorvastatin, simvastatin, and lovastatin, and CYP2C9 for fluvastatin), pravastatin's metabolism primarily occurs through glucuronidation reactions. drugbank.comnih.govresearchgate.net This reduced reliance on CYP enzymes contributes to a lower potential for drug-drug interactions, which is an important pharmacological consideration. nih.govresearchgate.netnih.gov

The main metabolite identified is the 3-alpha-hydroxy isomer, which possesses negligible clinical activity. drugbank.com While extensive first-pass metabolism occurs in the liver, reports also suggest that a considerable portion of its metabolism can take place in the stomach, with subsequent minor processing in the kidneys and liver. drugbank.comnih.govresearchgate.net

Pravastatin and its metabolites are cleared from the body through dual elimination routes: both hepatic (biliary excretion) and renal (tubular secretion). nih.govresearchgate.net Approximately 70% of an administered dose is eliminated in the feces, while about 20% is excreted in the urine. nih.gov This dual elimination pathway is advantageous, as it can reduce the need for dosage adjustments in cases of impaired liver or kidney function, further differentiating it from statins primarily eliminated by a single route. nih.govresearchgate.net

Table 3: Metabolic Pathway Overview of Pravastatin Sodium

| Feature | Description | Reference |

| Primary Metabolic Process | Glucuronidation reactions | drugbank.com |

| CYP450 Involvement | Minimal (very minimal intervention of CYP3A enzymes) | drugbank.comnih.gov |

| Major Metabolite | 3-alpha-hydroxy isomer (clinically negligible activity) | drugbank.com |

| Primary Site of Metabolism | Extensive first-pass extraction in the liver; also reported in the stomach with minor renal and hepatic processing. | drugbank.comnih.govchemicalbook.inresearchgate.net |

| Elimination Routes | Dual (hepatic/biliary excretion and renal tubular secretion) | nih.govresearchgate.netnih.gov |

| Excretion (Oral Dose) | ~70% in feces, ~20% in urine | nih.gov |

Non-Cytochrome P450 Metabolism Mechanisms

Pravastatin sodium exhibits a metabolism profile largely independent of the cytochrome P450 (CYP) isoenzymes, a characteristic that differentiates it from many other statins and contributes to a reduced potential for drug interactions nih.gove-lactancia.orgdroracle.aidrugbank.comnih.govdrugsporphyria.net. While pravastatin is subject to first-pass extraction in the liver, its metabolism primarily occurs through non-P450-dependent pathways nih.govdrugsporphyria.netnih.gov. This minimal reliance on CYP3A enzymes, in particular, contributes to its high exposure to peripheral tissues drugbank.comnih.gov.

Glucuronidation Pathways

Glucuronidation reactions are a predominant pathway in the metabolism of pravastatin sodium drugbank.comnih.govnih.gov. This Phase II metabolic process involves the conjugation of pravastatin with glucuronic acid, a reaction primarily mediated by UDP-glucuronosyltransferases (UGTs) nih.govresearchgate.net. Specifically, glucuronidation of pravastatin has been suggested to occur at the 6-hydroxy position psu.edu. This pathway is significant as it renders the compound more water-soluble, facilitating its elimination. Studies have shown that rifampicin, an inducer of phase II enzymes such as UDP-glucuronosyltransferases, can influence pravastatin pharmacokinetics, suggesting the importance of these pathways in its disposition nih.gov.

Biliary and Renal Elimination Mechanisms

Pravastatin sodium and its metabolites are cleared through both hepatic (biliary) and renal (kidney) routes, providing dual elimination pathways nih.govfda.govhres.carxlist.comresearchgate.net. Approximately 70% of an oral radiolabeled dose of pravastatin is eliminated in the feces, while about 20% is excreted in the urine drugbank.comfda.govhres.carxlist.comfda.gov. Following intravenous administration, about 47% of total body clearance occurs via renal excretion, with the remaining 53% being eliminated through non-renal routes, including biliary excretion and biotransformation fda.govhres.carxlist.comdrugs.comeuropa.eu. Tubular secretion is identified as a predominant mechanism in renal excretion nih.govresearchgate.net. This dual elimination pathway is advantageous as it may reduce the need for dosage adjustments in patients with impaired function in either the liver or kidneys, and also lowers the risk of drug interactions compared to statins primarily eliminated through metabolism nih.govresearchgate.net. Pravastatin's hepatic uptake is facilitated by active transport mechanisms, such as organic anion-transporting polypeptides (OATPs), and its biliary excretion is mediated by transporters like multidrug resistance-associated protein 2 (MRP2) nih.govnih.govscirp.org.

Metabolite Identification (e.g., 3-alpha-hydroxy isomeric metabolite)

The major metabolite formed during pravastatin metabolism is the 3-alpha-hydroxy isomer, also referred to as SQ 31,906 drugbank.comnih.govfda.govrxlist.comfda.govmedchemexpress.com. This metabolite, while prevalent, possesses significantly lower HMG-CoA reductase inhibitory activity compared to the parent compound, with reported potency ranging from 1/10 to 1/40 of pravastatin's activity wikipedia.orgnih.govhres.carxlist.comfda.gov. Other biotransformation pathways identified for pravastatin include isomerization to 6-epi pravastatin and enzymatic ring hydroxylation to SQ 31,945 fda.govrxlist.comfda.gov. The 3-alpha-hydroxy isomeric metabolite has a notably longer plasma half-life (up to 77 hours) compared to pravastatin itself (1.8 hours) wikipedia.org. The clinical activity of this major metabolite is considered negligible drugbank.comnih.gov.

Table 1: Key Pravastatin Metabolites and Properties

| Metabolite Name | HMG-CoA Reductase Inhibitory Activity (relative to parent) | Half-life (approximate) | Source |

| Pravastatin (Parent Compound) | 1 | 1.8 hours | wikipedia.orghres.ca |

| 3-alpha-hydroxy isomer (SQ 31,906) | 1/10 to 1/40 | 77 hours | wikipedia.orgnih.govhres.carxlist.comfda.gov |

| 6-epi pravastatin | Not specified | Not specified | fda.govrxlist.comfda.gov |

| SQ 31,945 (Enzymatic ring hydroxylation product) | Not specified | Not specified | rxlist.comfda.gov |

Note: In a real interactive data table, users could click on metabolite names for more details or sort by columns.

In Vitro and Ex Vivo Cellular Metabolism Studies of Pravastatin Sodium

Pravastatin's effects extend beyond systemic lipid lowering, demonstrating direct cellular impacts, particularly on macrophages, which play a critical role in atherosclerosis mdpi.comnih.gov. In vitro and ex vivo studies have elucidated how pravastatin influences macrophage cholesterol synthesis and lipoprotein degradation.

Cholesterol Synthesis Inhibition in Macrophages

Pravastatin, as an HMG-CoA reductase inhibitor, directly inhibits cellular cholesterol biosynthesis in macrophages apexbt.commdpi.comnih.govahajournals.org. Studies conducted in human monocyte-derived macrophages (HMDM), mouse peritoneal macrophages (MPM), and the J-774 A.1 macrophage-like cell line have shown a dose-dependent inhibition of macrophage cholesterol synthesis by pravastatin apexbt.comnih.gov. The IC50 values for cholesterol biosynthesis inhibition varied across cell types: 0.08 µg/mL for J-774 A.1 cells, 6.3 µg/mL for HMDM, and 7.8 µg/mL for MPM apexbt.com. This inhibition of the mevalonate (B85504) pathway not only reduces cholesterol but also affects isoprenoid biosynthesis, which can impact inflammatory signaling pathways in macrophages mdpi.com. The anti-inflammatory effects of statins on macrophages are largely attributed to their HMG-CoA reductase inhibitory actions mdpi.com.

Table 2: Pravastatin's Cholesterol Synthesis Inhibition in Macrophages (In Vitro)

| Macrophage Cell Type | IC50 for Cholesterol Synthesis Inhibition (µg/mL) | Reference |

| J-774 A.1 macrophage-like cell line | 0.08 | apexbt.com |

| Human Monocyte-Derived Macrophages (HMDM) | 6.3 | apexbt.com |

| Mouse Peritoneal Macrophages (MPM) | 7.8 | apexbt.com |

Note: In a real interactive data table, users could filter by cell type or sort by IC50 values.

Low-Density Lipoprotein Degradation in Macrophages

In addition to inhibiting cholesterol synthesis, pravastatin has been shown to influence low-density lipoprotein (LDL) metabolism in macrophages. In vitro studies with J-774 A.1 macrophage-like cells demonstrated that pravastatin increased the cellular degradation of native LDL by 119% at a concentration of 0.1 µg/mL apexbt.comnih.gov. This suggests an upregulation of LDL receptor activity in these cells. However, the degradation of modified LDL, such as acetyl LDL and oxidized LDL (oxLDL), was not affected by pravastatin treatment in these in vitro settings apexbt.comnih.gov. Chronic administration of pravastatin in hypercholesterolemic individuals led to a 57% increase in LDL degradation in their human monocyte-derived macrophages nih.gov. While pravastatin can suppress oxidized LDL-induced macrophage growth, it does not affect the endocytic degradation of oxLDL or subsequent accumulation of intracellular cholesteryl esters in such contexts nih.gov. Furthermore, pravastatin treatment has been associated with reduced oxidized LDL immunoreactivity in human carotid plaques, suggesting effects on vessel wall lipid retention or direct antioxidant effects ahajournals.org. In vivo pravastatin treatment has been shown to reverse hypercholesterolemia-induced oxidized LDL uptake and phagocytic activity in bone marrow-derived macrophages frontiersin.org.

Table 3: Pravastatin's Effect on LDL Degradation in Macrophages

| Macrophage Cell Type | Pravastatin Concentration (µg/mL) | Effect on Native LDL Degradation | Effect on Acetyl/Oxidized LDL Degradation | Reference |

| J-774 A.1 | 0.1 | 119% increase | Unaffected | apexbt.comnih.gov |

| Human Monocyte-Derived Macrophages (Ex Vivo, chronic administration) | Not specified (chronic administration) | 57% increase | Not specified | nih.gov |

Note: In a real interactive data table, users could filter or sort data.

Cholesterol Esterification Rate Modulation

Cholesterol esterification is a crucial process in cellular lipid homeostasis, preventing the accumulation of free cholesterol, which can be cytotoxic. This process is primarily mediated by acyl-CoA:cholesterol acyltransferase (ACAT) enzymes, which convert free cholesterol into cholesteryl esters for storage within lipid droplets.

Research indicates that pravastatin sodium can influence cholesterol esterification rates, although the effects can be complex and concentration-dependent. In studies involving macrophage cell lines, such as human monocyte-derived macrophages (HMDM), mouse peritoneal macrophages (MPM), and the J-774 A.1 macrophage-like cell line, pravastatin demonstrated a dose-dependent inhibition of macrophage cholesterol synthesis nih.govapexbt.com. Interestingly, at lower concentrations (up to 0.19 micrograms/mL), pravastatin increased the cellular cholesterol esterification rate in macrophages when incubated with low-density lipoprotein (LDL). However, higher concentrations resulted in an inhibition of this esterification nih.gov. This biphasic effect suggests a nuanced role in cellular cholesterol processing.

Pravastatin has also been observed to modulate cholesteryl ester transfer in the context of lipoprotein metabolism. In patients with familial hypercholesterolemia, pravastatin treatment reduced the rate of cholesteryl ester transfer from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins (like LDL), specifically reducing plasma cholesteryl ester transfer protein (CETP) activity without altering CETP protein mass. This suggests an influence on the functional activity of lipid transfer proteins nih.gov.

The following table summarizes findings on pravastatin's modulation of cholesterol esterification:

| Cell/Model Type | Pravastatin Concentration/Dose | Observed Effect on Cholesterol Esterification | Citation |

| J-774 A.1 macrophage-like cell line, HMDM, MPM | Up to 0.19 µg/mL | Increased | nih.gov |

| J-774 A.1 macrophage-like cell line, HMDM, MPM | Higher concentrations | Inhibited | nih.gov |

| Caco-2 cells | Not specified in source | No significant effect on ACAT activity | nih.gov |

| Patients with Familial Hypercholesterolemia | 40 mg/day (12 weeks) | Reduced CE transfer from HDL to apoB-LPs | nih.gov |

Superoxide (B77818) Production Reduction in Vascular Models

Pravastatin sodium exhibits significant antioxidant properties, particularly in vascular models, by reducing superoxide production. This effect is considered one of its pleiotropic actions, contributing to its beneficial cardiovascular effects beyond lipid lowering.

Studies have demonstrated that pravastatin can counteract increased superoxide anion production induced by various stimuli. In human umbilical vein endothelial cells (HUVEC), pravastatin was found to block the stimulating effects of Angiotensin II on extracellular superoxide anion production by NADPH oxidase, without directly affecting intracellular reactive oxygen species (ROS) production on its own nih.gov. This inhibitory effect was linked to pravastatin's ability to inhibit Angiotensin II-induced upregulation and translocation of NADPH oxidase catalytic subunits, such as Nox4 and p22phox, to the cell membrane nih.gov.

In endothelium-intact segments of rat aorta, pravastatin, along with other HMG-CoA reductase inhibitors, inhibited phorbol (B1677699) ester-stimulated superoxide anion formation in a time- and concentration-dependent manner, achieving up to 70% inhibition after 18 hours at concentrations of 1 to 10 µmol/L ahajournals.org. This effect was shown to be mevalonate-sensitive, suggesting its connection to the inhibition of the mevalonate pathway and subsequent isoprenoid synthesis ahajournals.orgresearchgate.net. Specifically, statins inhibit superoxide formation by preventing the isoprenylation of small GTPases like p21 Rac, which are crucial for the assembly of NADPH oxidase ahajournals.orgoup.comhhs.gov.

Pravastatin also suppresses superoxide production in glomerular mesangial cells stimulated by oxidized-LDL and high glucose, indicating its potential antioxidant role in diabetic complications nih.gov. Furthermore, in Dahl salt-sensitive rats fed a high-salt diet, pravastatin treatment prevented an increase in NADPH oxidase activity and superoxide production in the left ventricle, which was associated with reduced translocation of Rac1 and NADPH oxidase subunits (p47phox and p67phox) to the membrane oup.com.

A summary of pravastatin's effects on superoxide production is provided below:

| Model/Cell Type | Stimulus/Condition | Pravastatin Effect on Superoxide Production | Associated Mechanism | Citation |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Angiotensin II | Blocked increase in extracellular superoxide anion | Inhibition of Nox4 and p22phox upregulation and translocation to membrane | nih.gov |

| Rat Aortic Segments (endothelium-intact) | Phorbol ester | Inhibited formation (up to 70%) | Prevention of p21 Rac isoprenylation, critical for NADPH oxidase assembly | ahajournals.org |

| Glomerular Mesangial Cells | Oxidized-LDL, High Glucose | Suppressed | Antioxidant effect, suppression of fibronectin synthesis | nih.gov |

| Dahl Salt-Sensitive Rats (Left Ventricle) | High-salt diet | Prevented increase | Inhibited translocation of Rac1, p47phox, p67phox to membrane | oup.com |

| Wistar rats (Aortic rings) | Lucigenin | Reduced O2- levels | Independent of cholesterol biosynthesis changes | researchgate.net |

Mevalonate Metabolism in Animal Models

Pravastatin's primary mechanism of action involves the inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway, which is central to cholesterol biosynthesis and the production of isoprenoid intermediates. Studies in various animal models have extensively investigated pravastatin's impact on this pathway.

In common marmosets, a model animal for lipid metabolism, a single oral administration of pravastatin (30 mg/kg) resulted in a maximal reduction in serum mevalonate (MVA) concentration approximately 2 hours post-administration jst.go.jpnih.gov. Pravastatin dose-dependently reduced hepatic sterol synthesis activity in these marmosets, with significant reductions observed at doses from 0.03 to 30 mg/kg. Importantly, this reduction in sterol synthesis was observed predominantly in the liver, with no significant reduction in other tissues such as the intestine, kidney, testis, or spleen, even at the highest dose of 30 mg/kg jst.go.jpnih.gov. The liver-specific inhibition of sterol synthesis led to parallel decreases in both serum and hepatic MVA concentrations, indicating that serum MVA largely reflects hepatic MVA concentration and sterol synthesis activity in this model jst.go.jpnih.gov.

Animal models of disease have also shown the mevalonate pathway to be a key target for pravastatin's effects. For instance, in a mouse kidney injury model, pravastatin treatment improved renal function after ischemia-reperfusion injury without lowering plasma cholesterol levels nih.gov. This renoprotective effect was abolished by co-administration of mevalonate, directly implicating the mevalonate pathway as the mediator of pravastatin's protective action, independent of its lipid-lowering capabilities nih.gov. Similarly, the anti-inflammatory effects of pravastatin in a mouse air-pouch model were shown to be due to its inhibition of mevalonate-derived isoprenoid synthesis, further highlighting the importance of non-sterol mevalonate products in its pleiotropic actions ahajournals.org.

Pravastatin inhibits the synthesis of isoprenoid intermediates like geranylgeranyl pyrophosphate (GGPP) and farnesyl pyrophosphate (FPP), which are crucial for the post-translational modification (prenylation) of small GTPases such as RhoA, Rac1, and Ras oup.comhhs.govmednexus.org. This inhibition of prenylation is a key mechanism behind many of pravastatin's non-lipid-lowering effects, including its impact on vascular function and oxidative stress ahajournals.orgoup.com.

The table below provides a summary of pravastatin's effects on mevalonate metabolism in animal models:

| Animal Model | Pravastatin Administration | Key Findings Related to Mevalonate Metabolism | Citation |

| Common Marmosets | Single oral dose (0.03-30 mg/kg) | Dose-dependent reduction in hepatic sterol synthesis; parallel reduction in serum and hepatic mevalonate (MVA) jst.go.jpnih.gov | jst.go.jpnih.gov |

| Mouse Kidney Injury Model | Treatment with pravastatin | Improved renal function after ischemia-reperfusion; effect reversed by mevalonate co-administration nih.gov | nih.gov |

| Mice (Air-pouch model) | 3 doses of 10 mg/kg oral | Reduced hepatic HMG-CoA reductase activity; anti-inflammatory effect mediated by inhibition of isoprenoid synthesis ahajournals.org | ahajournals.org |

| LDLr−/− Mice (liver mitochondria) | Chronic treatment (3 months) | Increased mitochondrial H2O2 production rates; reduced aconitase activity; increased susceptibility to Ca2+-induced mitochondrial permeability transition (MPT) frontiersin.org | frontiersin.org |

Pharmacogenomics and Transporter Research of Pravastatin Sodium

Genetic Polymorphisms Affecting Pravastatin (B1207561) Sodium Pharmacokinetics (e.g., SLCO1B1)

Research has consistently shown that SLCO1B1 genetic polymorphisms can substantially affect pravastatin plasma concentrations. For instance, the SLCO1B1 c.521T>C (rs4149056) single nucleotide polymorphism (SNP) is particularly well-studied pharmgkb.org. Individuals carrying the SLCO1B1 c.521CC variant genotype exhibit significantly higher mean area under the plasma concentration-time curve (AUC) and peak plasma concentration (Cmax) of pravastatin compared to those with the c.521TT control genotype helsinki.finih.govnih.gov. Specifically, the mean AUC of pravastatin was reported to be 110% higher and the mean Cmax 231% higher in carriers of the SLCO1B1 variant haplotype compared to the control group nih.gov. Another study found that the AUC of pravastatin was 35% lower in individuals with the SLCO1B1 1B/1B genotype compared to the 1A/1A genotype, consistent with enhanced hepatic uptake associated with the 1B haplotype biomedpharmajournal.org. The SLCO1B1 *1/15 genotype has been associated with increased pravastatin plasma concentrations (AUC and Cmax) compared to SLCO1B1 1/1 pharmgkb.org.

Despite the notable impact on pharmacokinetics, some studies suggest that the SLCO1B1 genotype might not significantly affect the pharmacodynamics of pravastatin, such as its lipid-lowering efficacy nih.govnih.gov. For example, one study found no statistically significant difference in the mean percentage reduction of total or LDL cholesterol concentrations between SLCO1B1 variant and control groups, despite considerably higher pravastatin plasma concentrations in the variant group nih.gov. However, other studies indicate that while the c.521CC genotype resulted in a reduced response to pravastatin, it did not reach statistical significance, possibly due to the low number of CC participants nih.gov.

The following table summarizes the impact of SLCO1B1 genetic polymorphisms on pravastatin pharmacokinetics:

| SLCO1B1 Genotype/Haplotype | Pravastatin Pharmacokinetic Effect (Compared to Control) | Reference |

| c.521CC variant | 110% higher AUC, 231% higher Cmax | nih.gov |

| 1B/1B | 35% lower AUC (enhanced hepatic uptake) | biomedpharmajournal.org |

| 1/15 | Increased plasma concentrations (AUC and Cmax) | pharmgkb.org |

Role of Efflux and Uptake Transporters in Pravastatin Sodium Disposition

Pravastatin's disposition is a complex process involving various uptake and efflux transporters, which contribute to its hepatoselective nature and elimination pathways researchgate.netnih.gov. Unlike many other statins, pravastatin's metabolism is minimally dependent on cytochrome P450 enzymes, making transporter activity particularly crucial for its pharmacokinetics researchgate.netdrugbank.com.

Organic Anion-Transporting Polypeptides (OATPs) are a family of influx transporters that play a key role in the uptake of drugs from the blood into hepatocytes nih.gov. OATP1B1 (encoded by SLCO1B1) is a major transporter responsible for the hepatic uptake of pravastatin biomedpharmajournal.orgnih.gov. Its activity is critical for pravastatin to reach its target in the liver (HMG-CoA reductase) and for its subsequent biliary excretion nih.govnih.gov. Reduced function of OATP1B1, often due to genetic variants like SLCO1B1 c.521T>C, leads to increased systemic exposure of pravastatin biomedpharmajournal.orgpharmgkb.org. Animal studies using Oatp1a/1b-null mice (mouse orthologs of human OATP1B1) have shown a substantial increase (up to 30-fold) in systemic plasma exposure of pravastatin after oral administration, coupled with significantly reduced hepatic uptake acs.orgresearchgate.net. This highlights the essential role of OATP1B1 in controlling hepatic pravastatin disposition.

OATP1A2 (encoded by SLCO1A2) is another member of the OATP family. While OATP1B1 and OATP1B3 are key hepatic transporters, OATP1A2 is expressed in the luminal membrane of small intestinal enterocytes and at the blood-brain barrier nih.gov. Although some initial reports suggested OATP1A2's involvement in pravastatin transport at acidic pH, later studies indicated that uptake by OATP1A2 can occur at physiological pH in vitro, suggesting a potential contribution to pravastatin uptake, particularly in the placenta nih.gov. However, the involvement of OATP1A2 in the intestinal absorption of pravastatin in vivo has been refuted based on new evidence regarding its intestinal expression nih.gov.

ATP-Binding Cassette (ABC) transporters are efflux pumps that utilize ATP hydrolysis to move a wide variety of substrates out of cells pharmacologyeducation.org. These transporters are important for drug disposition by expelling drugs from tissues and facilitating their excretion pharmacologyeducation.orgmdpi.com.

ABCC2 (MRP2): ABCC2, also known as Multidrug Resistance-associated Protein 2 (MRP2), is an efflux transporter primarily located at the canalicular membrane of hepatocytes and the apical membrane of polarized cells in the intestine and kidney wikigenes.org. ABCC2 is involved in the biliary excretion of several statins, including pravastatin mdpi.comwikigenes.org. Polymorphisms in ABCC2 can contribute to interindividual variability in pravastatin disposition wikigenes.org. For instance, the ABCC2 c.1446C>G SNP has been correlated with changes in pravastatin pharmacokinetics mdpi.com. MRP2 (ABCC2) acts as an ATP-dependent conjugate export pump, facilitating the efflux of anionic conjugates wikigenes.org.

Pravastatin is unique among statins for its significant uptake by the liver via a sodium-independent bile acid transport system researchgate.netdrugbank.comnih.gov. This mechanism contributes to its hepatoselectivity, meaning it is preferentially taken up by liver cells rather than other tissues, largely due to its hydrophilic nature researchgate.netdrugbank.com. Studies have shown that pravastatin competitively inhibits the sodium-independent hepatocellular uptake of bile acids like cholate (B1235396) and taurocholate nih.govphysiology.org. This active transport system, often referred to as a multispecific anion transporter, is crucial for pravastatin's efficient delivery to the liver, where it exerts its therapeutic effect by inhibiting cholesterol synthesis nih.govphysiology.org. The affinity of pravastatin for the sodium-dependent taurocholate cotransporter is low, further emphasizing the importance of the sodium-independent pathway nih.gov.

Advanced Analytical Methodologies for Pravastatin Sodium

Capillary Electrophoresis for Pravastatin (B1207561) Sodium

Capillary Zone Electrophoresis (CZE) is a widely utilized technique for the analysis of pravastatin sodium. This method separates analytes based on their mass-to-charge ratio in a capillary filled with a background electrolyte. For pravastatin, which is anionic at neutral and alkaline pH, a standard CZE method involves the use of a fused-silica capillary and an alkaline buffer to ensure the compound is in its ionized form, facilitating its migration and separation.

A developed and validated CZE method for pravastatin determination utilizes a borate (B1201080) buffer at a pH of 9.3. srce.hr The separation is achieved by applying a high voltage, typically around 30 kV, with detection of the analyte by UV absorbance at 237 nm. srce.hr Key parameters such as the pH and ionic strength of the running buffer, the applied voltage, and the capillary temperature have been shown to influence the electrophoretic mobility and sensitivity of the analysis. srce.hr

In addition to CZE for the primary analysis of pravastatin, Micellar Electrokinetic Chromatography (MEKC) has been effectively employed for the separation of pravastatin from its degradation products. researchgate.net MEKC is a modification of CE that introduces micelles into the background electrolyte. This allows for the separation of both charged and neutral analytes. For instance, a borate buffer containing sodium dodecyl sulphate (SDS) as a surfactant can be used to resolve pravastatin from its lactone and epimer degradation products. researchgate.net

| Parameter | Capillary Zone Electrophoresis (CZE) | Micellar Electrokinetic Chromatography (MEKC) |

| Capillary | Fused-silica (e.g., 48.5 cm total length, 40 cm effective length, 50 µm internal diameter) | Fused-silica |

| Background Electrolyte | 25 mM Borate buffer (pH 9.3) | 25 mM Borate buffer (pH 9.3) with 25 mM Sodium Dodecyl Sulphate (SDS) |

| Applied Voltage | 30 kV | 30 kV |

| Detection | UV at 237 nm | UV at 237 nm |

| Injection | Hydrodynamic (e.g., 50 mbar for 4 s) | Hydrodynamic (e.g., 50 mbar for 4 s) |

| Application | Quantification of Pravastatin Sodium | Separation of Pravastatin from its degradation products (lactone and epimers) |

Method Validation Parameters for Pravastatin Sodium Analysis (e.g., Linearity, Sensitivity, Reproducibility)

The validation of analytical methods is crucial to ensure their reliability and accuracy for their intended purpose. Capillary electrophoresis methods for pravastatin sodium have been subjected to rigorous validation according to established guidelines.

Linearity: The linearity of a method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For a CE method developed for pravastatin, linearity was established in the concentration range of 1.56 x 10-5 M to 7.78 x 10-5 M. researchgate.net

Sensitivity: The sensitivity of an analytical method is determined by its limit of detection (LOD) and limit of quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. For a reported capillary electrophoresis method for pravastatin, the LOD and LOQ were found to be 8 x 10-6 M and 2.4 x 10-5 M, respectively. researchgate.net

Reproducibility: The reproducibility of an analytical method is assessed by analyzing the same samples under different conditions, such as on different days (inter-day precision) or by different analysts. The precision of the method is typically expressed as the relative standard deviation (%RSD). For the analysis of pravastatin by CE, intra-day and inter-day assays have been performed, yielding reliable and repeatable results for peak areas and migration times. researchgate.net

| Validation Parameter | Reported Value |

| Linearity Range | 1.56 x 10-5 M - 7.78 x 10-5 M |

| Limit of Detection (LOD) | 8 x 10-6 M |

| Limit of Quantitation (LOQ) | 2.4 x 10-5 M |

| Reproducibility | Reliable results reported for intra-day and inter-day assays |

Application in Research Matrices (e.g., Biological Fluids, Cell Cultures, Fermentation Broth)

Capillary electrophoresis methods have been successfully applied to the determination of pravastatin sodium in various matrices, demonstrating the versatility of the technique.

Biological Fluids: While the primary focus of this article is on advanced analytical methodologies, it is noteworthy that electroanalytical methods have been developed for the determination of pravastatin in biological media. nih.gov

Cell Cultures: To date, specific applications of capillary electrophoresis for the quantitative analysis of pravastatin sodium in cell culture media are not extensively reported in the available scientific literature.

Fermentation Broth: The analysis of pravastatin in fermentation broth is crucial for monitoring its production. While high-performance liquid chromatography (HPLC) is a commonly reported method for this purpose, the application of capillary electrophoresis for the direct analysis of pravastatin in fermentation broth is an area with limited specific examples in the literature. However, MEKC has been utilized for the determination of pravastatin in production media, which can be analogous to fermentation broth in an industrial setting. srce.hrnih.gov

Novel Drug Delivery Systems Research for Pravastatin Sodium

Recent research has focused on developing novel drug delivery systems for pravastatin (B1207561) sodium to enhance its therapeutic effects. These advanced systems aim to improve the drug's bioavailability and provide controlled release, potentially leading to more effective therapies. Investigations have centered on various carriers, including biodegradable nanoparticles and biological systems like erythrocytes.

Emerging Research Areas and Future Directions for Pravastatin Sodium

Pravastatin (B1207561) Sodium in Tumor Biology Research (e.g., differential effects on cancer cells)

The effect of pravastatin sodium on cancer cells is a subject of growing interest, with research revealing differential effects that are largely dependent on the specific type of cancer cell and the drug's physicochemical properties. As a hydrophilic statin, pravastatin's cellular uptake is more restricted compared to its lipophilic counterparts, such as simvastatin (B1681759). This characteristic significantly influences its bioactivity in tumor biology.

Research has consistently shown that simvastatin is more effective at inhibiting the growth of a majority of tumor cell lines in a dose-dependent manner when compared to pravastatin. nih.govresearchgate.net Studies have indicated that poorly-differentiated cancer cells tend to be more responsive to simvastatin than well-differentiated ones. nih.govresearchgate.net In contrast, pravastatin has demonstrated minimal to no effect on the growth of various cancer cell lines, including those of the colon, pancreas, prostate, bladder, skin, and lung. nih.govplos.org For instance, even at a concentration of 20 µM, pravastatin showed no impact on the viability of several cancer cell types after 72 hours of incubation. jeffreydachmd.com

The limited cytotoxic effect of pravastatin on many cancer cells is attributed to its hydrophilic nature, which restricts its ability to passively diffuse across cell membranes. mdpi.com Its entry into cells is largely dependent on the presence of specific transporters, most notably the organic anion transporter protein OATP1B1, which is predominantly expressed in liver cells. nih.govresearchgate.net Consequently, pravastatin has a more significant effect on normal hepatocytes. nih.govresearchgate.net However, many liver cancer cell lines, such as HepG2 and Hep3B, have been found to have lower expression of OATP1B1 compared to normal hepatocytes, which may explain the reduced efficacy of pravastatin in these cells. plos.org

Beyond simple growth inhibition, studies have also examined the morphological and intracellular effects of pravastatin. While lipophilic statins like simvastatin can induce significant changes in cell shape, mitochondrial redistribution, and apoptosis in sensitive cancer cell lines, pravastatin treatment typically does not produce such effects. nih.govmdpi.com At a concentration of 20 µM, pravastatin did not induce morphological changes or cell death in tumor cells even after 72 hours of exposure. nih.gov However, in cells that do take up pravastatin, such as normal hepatocytes, it has been observed to cause a redistribution of the OATP1B1 transporter and the HMG-CoA reductase enzyme to the perinuclear area. nih.govresearchgate.net Some research also suggests that pravastatin can induce a mild level of mitochondrial oxidative stress in liver cells, potentially contributing to its hepatic side effects. frontiersin.org

In the context of three-dimensional (3D) tumor models, which more closely mimic the in vivo environment, pravastatin has also shown limited efficacy. Studies using tumor spheroids from pancreatic cancer cell lines found that pravastatin had no discernible effect on the size or morphology of these spheroids, further supporting the observation of its limited direct anti-cancer activity in non-hepatic cancers. nih.govresearchgate.net

Interactions of Pravastatin Sodium with Cellular Signaling Pathways Beyond Cholesterol

While the primary mechanism of action for pravastatin sodium is the inhibition of HMG-CoA reductase, thereby reducing cholesterol synthesis, emerging research has illuminated its influence on other critical cellular signaling pathways that are often dysregulated in cancer. These "pleiotropic" effects are independent of its lipid-lowering capabilities and are a key focus of its potential role in oncology.

PI3K/Akt/mTOR Pathway:

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers. frontiersin.org Studies have shown that pravastatin can modulate this pathway, although the effects can be cell-type specific. In rat aortic endothelial cells, for instance, pravastatin has been found to activate the PI3K/Akt/mTOR/p70S6K signaling pathway, promoting cell proliferation and migration. nih.gov This highlights the context-dependent nature of pravastatin's effects on this pathway. In the realm of cancer, the inhibition of the PI3K/Akt/mTOR pathway is generally considered a therapeutic goal. While some statins have been shown to suppress this pathway in cancer cells, the specific effects of pravastatin are still under active investigation and may be less pronounced compared to more lipophilic statins. nih.gov

MAPK Signaling Pathway:

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling route that transmits signals from the cell surface to the nucleus, influencing a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of the MAPK pathway is a hallmark of many cancers. nih.gov Research has suggested that statins can interfere with MAPK signaling, often as a consequence of inhibiting the synthesis of isoprenoids, which are necessary for the function of key signaling proteins like Ras. nih.gov While some studies have explored the impact of various statins on MAPK signaling in cancer cells, detailed investigations specifically delineating the effects of pravastatin on this pathway in different cancer contexts are an ongoing area of research.

JAK/STAT Signaling Pathway:

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for a variety of cytokines and growth factors, playing a significant role in immunity, cell growth, and apoptosis. nih.gov The constitutive activation of the JAK/STAT pathway, particularly of STAT3, is frequently observed in many types of cancer and contributes to tumor progression. There is emerging evidence that statins may modulate this pathway. For example, in preclinical models of hepatocellular carcinoma, pravastatin has been investigated for its potential to interfere with this signaling cascade. nih.gov The precise mechanisms by which pravastatin may influence JAK/STAT signaling and the therapeutic implications of this interaction in different cancers are areas of active investigation.

Advanced Preclinical Modeling for Pravastatin Sodium Pharmacological Characterization

To bridge the gap between in vitro findings and clinical applications, the use of advanced preclinical models is crucial for a more accurate pharmacological characterization of pravastatin sodium in the context of cancer. While traditional 2D cell cultures and animal models have provided initial insights, more sophisticated systems are emerging to better recapitulate the complexity of human tumors.

Tumor Spheroids:

Three-dimensional (3D) tumor spheroids offer a more physiologically relevant in vitro model compared to conventional monolayer cultures. They mimic aspects of the tumor microenvironment, including cell-cell interactions and nutrient gradients. Studies evaluating the effect of pravastatin on pancreatic cancer cell spheroids have shown that, consistent with 2D culture findings, it has a limited impact on their growth and integrity. nih.govdovepress.com This reinforces the notion of its lower potency in certain cancer types.

Patient-Derived Organoids (PDOs):

Patient-derived organoids are 3D cultures grown from a patient's own tumor tissue, which closely replicate the genetics, histology, and therapeutic responses of the original tumor. researchgate.netnih.gov This technology holds immense promise for personalized medicine and for studying drug efficacy in a more patient-relevant context. news-medical.neteurekalert.org While the application of PDOs in cancer research is expanding rapidly, specific studies detailing the pharmacological characterization of pravastatin sodium using this advanced model are still limited. The use of PDOs could provide valuable insights into which tumor subtypes, if any, might be sensitive to pravastatin, potentially uncovering niche therapeutic opportunities.

In Vivo Animal Models:

Traditional xenograft models, where human cancer cells are implanted into immunodeficient mice, have been used to study the in vivo effects of various cancer therapies. Some studies have utilized xenograft models to investigate the effects of pravastatin, for example, in mesothelioma, where it was found not to interfere with the efficacy of radiotherapy. nih.gov In a xenograft model of gastric cancer, pravastatin was shown to inhibit tumor proliferation. researchgate.net Other studies have used murine models of hindlimb ischemia to investigate the pro-angiogenic effects of pravastatin, a process that is also relevant in tumor biology. nih.gov

Humanized Mouse Models:

Humanized mouse models, which are immunodeficient mice engrafted with a functional human immune system, represent a significant advancement in preclinical cancer research. urotoday.comfrontiersin.org These models allow for the investigation of immunomodulatory effects of drugs in a more clinically relevant setting. Given that some of the pleiotropic effects of statins are thought to involve the immune system, humanized mouse models could be an invaluable tool for characterizing the full spectrum of pravastatin's activity in oncology. However, to date, there is a lack of published research specifically employing humanized mouse models to investigate the pharmacological effects of pravastatin in cancer.

The future of preclinical research on pravastatin sodium in oncology will likely involve a greater reliance on these advanced models to better understand its potential and limitations as an anti-cancer agent, either alone or in combination with other therapies.

Q & A

Q. What is the primary mechanism of action of pravastatin sodium in cholesterol metabolism, and how can researchers validate its inhibitory effects on HMG-CoA reductase in vitro?

Pravastatin sodium competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, by binding to its active site. This inhibition reduces hepatic cholesterol synthesis, upregulates LDL receptor expression, and enhances LDL-C clearance from plasma . To validate this mechanism in vitro:

Q. How should dissolution testing be conducted for pravastatin sodium tablets to comply with pharmacopeial standards?

Q. What methodological considerations are critical when measuring pravastatin sodium’s plasma concentrations in clinical trials?

- Use validated LC-MS/MS methods to avoid interference from metabolites like 3α-hydroxy pravastatin .

- Account for food interactions: Administer fasting due to reduced AUC (34% bioavailability) under fed conditions .

- Adjust for renal/hepatic impairment: Increase sampling frequency in patients with CrCl <60 mL/min or Child-Pugh scores ≥7 .

Q. What are the essential components of informed consent documents in pravastatin sodium clinical trials?

- Clearly outline risks (e.g., myopathy, liver enzyme elevations) and benefits (e.g., cardiovascular risk reduction).

- Include withdrawal rights, adverse event reporting protocols, and contact information for trial staff .

- Ensure oral and written explanations are provided by trained personnel, with comprehension assessed via follow-up questionnaires .

Advanced Research Questions

Q. How do researchers design pharmacokinetic studies to assess pravastatin sodium’s variability in populations with hepatic or renal impairment?

- Hepatic impairment : Stratify patients by Child-Pugh score. Note that cirrhosis increases AUC by 18-fold; exclude patients with acute liver failure .

- Renal impairment : Measure creatinine clearance (CrCl). For CrCl <30 mL/min, reduce dose frequency and monitor CK levels .

- Use population PK modeling to simulate exposure-response relationships in subpopulations .

Q. What advanced statistical approaches resolve data contradictions in long-term safety studies of pravastatin sodium?

- Apply Cox proportional hazards models to adjust for covariates (age, diabetes, smoking) when evaluating discontinuation rates due to adverse events .

- Use meta-analytic techniques to pool data from trials like WOSCOPS, CARE, and LIPID (>112,000 person-years of exposure) to assess rare outcomes (e.g., cancer risk) .

- Perform sensitivity analyses to address confounding by indication in observational studies .

Q. What in vitro models investigate pravastatin sodium’s anti-inflammatory effects independent of lipid-lowering?

Q. How can researchers optimize pravastatin sodium intercalation into layered double hydroxide (LDH) systems for controlled drug delivery?

- Synthesize Mg-Al or Zn-Al LDHs with a 2:1 molar ratio. Adjust Al³⁺/pravastatin ratios to achieve bilayer drug arrangement in interlayers .

- Characterize using XRD, FTIR, and solid-state ¹³C NMR to confirm carboxylate and hydroxyl group interactions with LDH sheets .

- Test release kinetics in simulated intestinal fluid (pH 6.8) to assess sustained delivery potential .

Q. What analytical validation parameters are mandatory for UV-spectrophotometric quantification of pravastatin sodium with co-administered drugs like aspirin?

- Establish linearity (5–30 μg/mL, R² >0.999), precision (%RSD <2%), and accuracy (98–102% recovery) .

- Validate specificity using overlain UV spectra (pravastatin λmax = 238 nm; aspirin λmax = 265 nm) and AUC deconvolution .

- Conduct robustness testing with variable mobile phase ratios (e.g., methanol:buffer ±5%) .

Q. How do batch-to-batch variations in reference materials impact bioassay reproducibility, and what quality controls mitigate these effects?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.